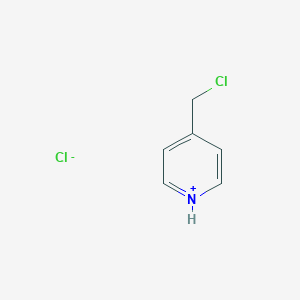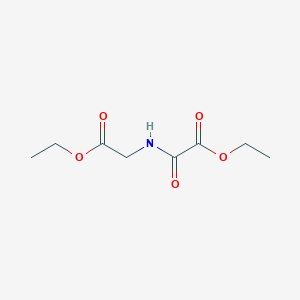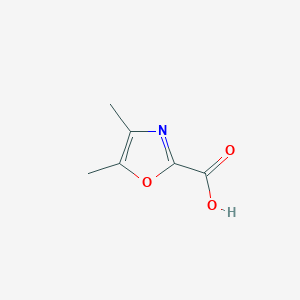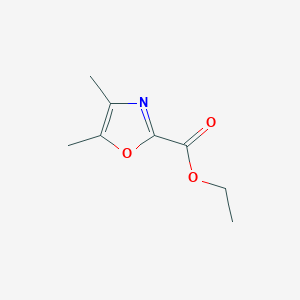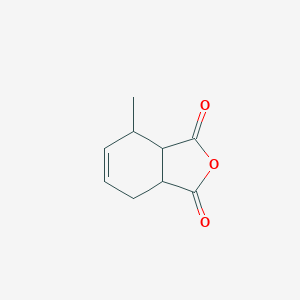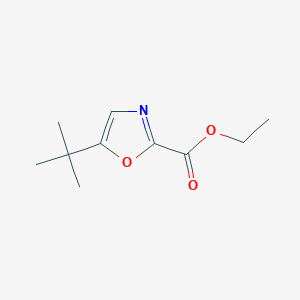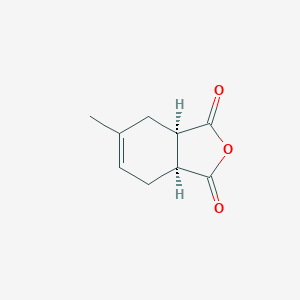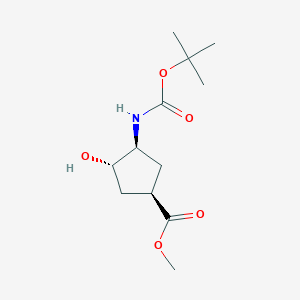
(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
説明
Synthesis Analysis
The synthesis of related cyclopentane derivatives involves several key steps, including Dieckmann cyclization and subsequent transformations. For example, the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides, involves an improved synthesis of (S)-2-aminoadipic acid, Dieckmann cyclization, and elaboration to the target compound (Bergmeier, S., Cobas, A., & Rapoport, H., 1993).
Molecular Structure Analysis
The detailed molecular structure of cyclopentane derivatives, including stereochemical aspects, is crucial for understanding their reactivity and potential applications. Studies on various cyclopentane derivatives, such as the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, provide insights into the structural features of these compounds, confirmed by NMR spectroscopy and HRMS investigation (Matulevičiūtė, G. et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of cyclopentane derivatives is highlighted by their involvement in a range of reactions, such as the unusual coupling of acetylenic esters and α-amino acids (Alizadeh, A., Hosseinpour, R., & Rostamnia, S., 2008). Such reactions underscore the versatility of cyclopentane derivatives as intermediates in synthesizing complex organic molecules.
科学的研究の応用
-
Pharmacological Research
- Summary of Application : Certain compounds derived from the Taraxacum genus, which includes dandelions, have been studied for their pharmacological effects . These effects include anti-bacterial, anti-oxidant, anti-cancer, and anti-rheumatic activities .
- Methods of Application : The compounds are typically isolated from the methanolic extract of the plant species .
- Results or Outcomes : Two inositol derivatives were successfully isolated from the methanolic extract of T. linearisquameum .
-
Catalysis and Organic Synthesis
- Summary of Application : Chiral amino alcohols, which are similar to the compound you mentioned, have been used as ligands in the catalytic asymmetric transfer hydrogenation of aromatic alkyl ketones .
- Methods of Application : The reaction involves the use of a ruthenium complex and β-amino alcohols synthesized from (S)- (−)-lactic acid and mandelic acid .
- Results or Outcomes : Chiral secondary alcohols were obtained with good to excellent conversion (60–90%) and moderate to good enantioselectivities (40–86%) .
-
Chemical Profiling
- Summary of Application : Certain compounds derived from the Taraxacum genus, which includes dandelions, have been studied for their chemical constituents . These effects include sesquiterpenoids, phenolic compounds, essential oils, saccharides, flavonoids, sphingolipids, triterpenoids, sterols, coumarins, etc .
- Methods of Application : The compounds are typically isolated from the methanolic extract of the plant species .
- Results or Outcomes : Two inositol derivatives were successfully isolated from the methanolic extract of T. linearisquameum .
-
Organic Synthesis
- Summary of Application : Good to excellent yield with moderate enantioselectivity (up to 71%) was obtained using limonene derived amino alcohol (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexane .
- Methods of Application : The reaction involves the use of a ruthenium complex and β-amino alcohols synthesized from (S)- (−)-lactic acid and mandelic acid .
- Results or Outcomes : Chiral secondary alcohols were obtained with good to excellent conversion (60–90%) and moderate to good enantioselectivities (40–86%) .
-
Chemical Profiling
- Summary of Application : Certain compounds derived from the Taraxacum genus, which includes dandelions, have been studied for their chemical constituents . These effects include sesquiterpenoids, phenolic compounds, essential oils, saccharides, flavonoids, sphingolipids, triterpenoids, sterols, coumarins, etc .
- Methods of Application : The compounds are typically isolated from the methanolic extract of the plant species .
- Results or Outcomes : Two inositol derivatives were successfully isolated from the methanolic extract of T. linearisquameum .
-
Organic Synthesis
- Summary of Application : Good to excellent yield with moderate enantioselectivity (up to 71%) was obtained using limonene derived amino alcohol (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexane .
- Methods of Application : The reaction involves the use of a ruthenium complex and β-amino alcohols synthesized from (S)- (−)-lactic acid and mandelic acid .
- Results or Outcomes : Chiral secondary alcohols were obtained with good to excellent conversion (60–90%) and moderate to good enantioselectivities (40–86%) .
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.
将来の方向性
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could undergo.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
特性
IUPAC Name |
methyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@@H]1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427437 | |
| Record name | (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
CAS RN |
262280-14-8 | |
| Record name | (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
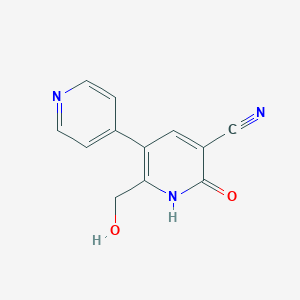
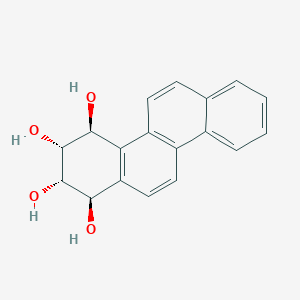

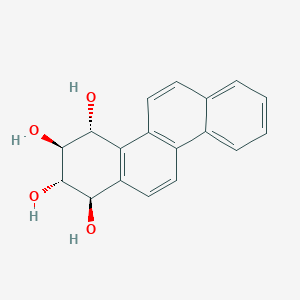
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

